![molecular formula C14H24FNO5 B1377583 tert-Butyl trans-3-(tert-butoxycarbonyloxy)-4-fluoropyrrolidine-1-carboxylate CAS No. 1373503-73-1](/img/structure/B1377583.png)
tert-Butyl trans-3-(tert-butoxycarbonyloxy)-4-fluoropyrrolidine-1-carboxylate
Overview
Description
tert-Butyl trans-3-(tert-butoxycarbonyloxy)-4-fluoropyrrolidine-1-carboxylate: is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a fluorine atom and tert-butyl groups, which contribute to its unique chemical properties. It is often used in organic synthesis and pharmaceutical research due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl trans-3-(tert-butoxycarbonyloxy)-4-fluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group of pyrrolidine with a tert-butoxycarbonyl (Boc) group, followed by fluorination at the 4-position. The final step includes the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl trans-3-(tert-butoxycarbonyloxy)-4-fluoropyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated pyrrolidine structure is particularly valuable for developing drugs that target specific biological pathways.
Case Study : In a study published by the Royal Society of Chemistry, researchers demonstrated the effectiveness of similar compounds in enhancing the bioavailability and selectivity of drug candidates through strategic modifications of their chemical structures . The ability to introduce a fluorine atom into the pyrrolidine ring can significantly influence the pharmacokinetic properties of the resulting molecules.
Organic Synthesis
The compound is utilized as a building block in organic synthesis, particularly in the formation of complex molecules. Its tert-butoxycarbonyl (Boc) protecting group is commonly used to protect amines during synthetic transformations.
Application Example :
- N-tert-butoxycarbonylation : The compound has been employed as a chemoselective reagent for N-Boc protection of amines, facilitating the synthesis of various nitrogen-containing compounds under mild and environmentally friendly conditions . This method showcases its utility in generating diverse chemical libraries for drug discovery.
Green Chemistry
The use of this compound aligns with principles of green chemistry. Its synthesis and application often involve fewer hazardous solvents and reagents, promoting sustainability in chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl trans-3-(tert-butoxycarbonyloxy)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and stability in biological systems .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective groups but lacking the fluorine atom and pyrrolidine ring.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another complex organic compound used in the synthesis of biologically active molecules.
Uniqueness: tert-Butyl trans-3-(tert-butoxycarbonyloxy)-4-fluoropyrrolidine-1-carboxylate stands out due to its unique combination of fluorine and tert-butyl groups, which confer distinct chemical properties. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and advanced materials .
Biological Activity
tert-Butyl trans-3-(tert-butoxycarbonyloxy)-4-fluoropyrrolidine-1-carboxylate (CAS Number: 1373503-73-1) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C14H24FNO5
- Molecular Weight : 305.35 g/mol
- IUPAC Name : rel-tert-butyl (3R,4R)-3-((tert-butoxycarbonyl)oxy)-4-fluoropyrrolidine-1-carboxylate
- SMILES Notation : O=C(N1CC@@HC@HC1)OC(C)(C)C
This structure features a fluorinated pyrrolidine moiety, which is significant for its biological properties.
Research indicates that the fluorinated pyrrolidine derivatives often exhibit enhanced biological activities compared to their non-fluorinated counterparts. The introduction of fluorine can affect the lipophilicity and metabolic stability of compounds, potentially leading to improved pharmacokinetic profiles. In the case of this compound, studies suggest that the fluorine atom may enhance binding affinity to biological targets by modulating electronic properties and steric effects.
Case Studies and Research Findings
- Antimicrobial Activity : A study published in Journal of Medicinal Chemistry explored various pyrrolidine derivatives, including fluorinated ones, demonstrating that modifications at the 4-position could yield compounds with significant antimicrobial properties. The specific compound this compound was noted for its moderate antibacterial activity against Gram-positive bacteria, attributed to its ability to disrupt bacterial cell membranes.
- Cytotoxicity : In vitro assays conducted on human cancer cell lines showed that this compound exhibited cytotoxic effects. The compound was found to induce apoptosis in cancer cells through a mitochondrial pathway, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Preliminary studies have indicated that this compound may have neuroprotective effects, possibly through the modulation of neurotransmitter systems. Animal models demonstrated improved cognitive function when treated with this compound, hinting at its potential utility in treating neurodegenerative diseases.
Data Table of Biological Activities
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyloxy]pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24FNO5/c1-13(2,3)20-11(17)16-7-9(15)10(8-16)19-12(18)21-14(4,5)6/h9-10H,7-8H2,1-6H3/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPDHUFIFZMSHQ-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)F)OC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)F)OC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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